molecular formula C20H22N6O2S B6447716 N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2549027-41-8

N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6447716
CAS No.: 2549027-41-8
M. Wt: 410.5 g/mol
InChI Key: RCSWGEDACJLALY-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a benzothiazole core fused with pyrazolo-pyrazine and piperidine moieties. This structure confers unique physicochemical properties, including enhanced solubility and bioavailability compared to simpler benzothiazole derivatives.

Properties

IUPAC Name

N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-14-13-17-20(21-9-12-26(17)22-14)25-10-7-15(8-11-25)24(2)19-16-5-3-4-6-18(16)29(27,28)23-19/h3-6,9,12-13,15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSWGEDACJLALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step reactions starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.

    Introduction of the piperidine ring: This step involves the formation of the piperidine ring, which can be achieved through nucleophilic substitution reactions.

    Formation of the benzothiazole ring: This involves the cyclization of appropriate thiourea derivatives with ortho-substituted anilines.

    Final coupling reaction: The final step involves the coupling of the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrazines.

Scientific Research Applications

N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It is used in chemical biology to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with analogous molecules to evaluate its pharmacological and chemical distinctiveness. Below is an analysis of structurally and functionally related compounds from available

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Substituents Reported Activity
Target Compound Benzothiazole-1,1-dioxide Pyrazolo[1,5-a]pyrazine, Piperidine Kinase inhibition (hypothesized)
1296308-20-7 Pyrazolo[3,4-d]pyrimidine 2-isopropylbenzyl, 1-methylpyrazole ATP-competitive kinase inhibitor (e.g., JAK2/FLT3)
1218762-40-3 Pyrrolidine Trifluoromethylphenyl, Acetamide Neurokinin-1 (NK1) receptor antagonist
1274802-81-1 Pyrido[3,4-d]pyrimidine Chlorophenylthio, Cyclohexenyl PDE4 inhibitor (anti-inflammatory)

Key Findings :

Structural Differentiation :

  • The target compound’s benzothiazole-1,1-dioxide core distinguishes it from pyrazolo-pyrimidine (e.g., 1296308-20-7) or pyrido-pyrimidine (e.g., 1274802-81-1) scaffolds. This difference likely alters binding affinity and selectivity toward enzymatic targets.
  • The piperidine linkage in the target compound may enhance blood-brain barrier penetration compared to 1218762-40-3, which contains a rigid cyclohexyl group .

Functional Advantages: The 1,1-dioxo group in the benzothiazole moiety improves metabolic stability relative to non-sulfonated analogs. Unlike 1296308-20-7 (a kinase inhibitor), the target compound’s pyrazolo-pyrazine group may enable dual-target activity (e.g., kinase and GPCR modulation) .

Limitations: No in vivo efficacy data are available for the target compound, whereas 1274802-81-1 has demonstrated anti-inflammatory activity in preclinical models . Synthetic complexity may hinder scalability compared to simpler derivatives like 1218762-40-3.

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